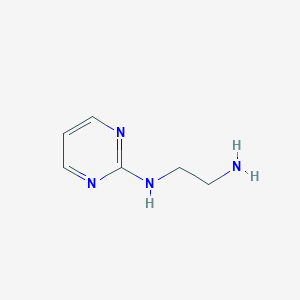

N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNFMKNYGQSZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568986 | |

| Record name | N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137583-05-2 | |

| Record name | N1-2-Pyrimidinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137583-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-(Pyrimidin-2-YL)ethane-1,2-diamine basic physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Introduction: Beyond the Structure

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1][2] While its structure appears straightforward, it serves as a valuable scaffold and building block in medicinal chemistry and coordination chemistry.[3][4] The presence of multiple nitrogen atoms—each with distinct electronic environments—imparts specific physicochemical characteristics that are critical to its function and application. In drug development, a molecule's success is not dictated by its structure alone, but by the physical and chemical properties that govern its interaction with biological systems.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond simple data reporting to explore the causality behind these properties, detail the robust experimental methodologies required for their accurate determination, and synthesize this information to explain its direct implications for pharmaceutical research and development. The protocols and insights herein are designed to provide a framework for rigorous, reproducible scientific investigation.

Compound Identification and Core Properties

Accurate characterization begins with unambiguous identification. The fundamental properties of this compound are summarized below. It is crucial to distinguish this compound from its pyridine analog, N1-(pyridin-2-yl)ethane-1,2-diamine, as the replacement of a carbon atom with a nitrogen atom in the aromatic ring significantly alters the electronic properties and, consequently, the physicochemical behavior.

| Property | Value | Source |

| IUPAC Name | N'-(pyrimidin-2-yl)ethane-1,2-diamine | Internal Nomenclature |

| CAS Number | 137583-05-2 | [1][2] |

| Molecular Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Chemical Structure |  | |

| SMILES | C1=CN=C(NC=C1)NCCN | [2] |

| Predicted pKa | Not available; requires experimental determination. | |

| Predicted logP | Not available; requires experimental determination. | |

| Storage | 2-8°C, sealed in dry, dark conditions. | [2] |

Note: Experimental values for properties such as melting point, boiling point, pKa, and logP are not widely reported in public literature, underscoring the need for the robust experimental determination detailed in the following sections.

The Role of Ionization: pKa Determination

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the extent of ionization at a given pH. For this compound, which has three basic nitrogen centers (one on the pyrimidine ring and two on the ethylenediamine chain), the pKa values will determine the charge state of the molecule at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to bind to a biological target.

Theoretical Underpinnings

The compound possesses multiple basic centers, meaning it will have multiple pKa values corresponding to the protonation equilibria of each nitrogen atom. The pyrimidine nitrogen is significantly less basic than the aliphatic amines due to the electron-withdrawing nature of the aromatic ring. The two amine nitrogens will have distinct pKa values, influenced by their proximity to each other and the pyrimidine ring. Determining these values is essential for building an accurate species distribution model as a function of pH.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold-standard for pKa determination due to its accuracy and reliability. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, like HCl) is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (25°C). System integrity is paramount for accurate results.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment, mimicking physiological conditions.

-

Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values can be determined from the half-equivalence points, where pH = pKa.[5] For multi-protic systems, specialized software is used to fit the curve and derive the distinct pKa values.

Causal Logic and Self-Validation

-

Why CO₂-free water? Dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound, leading to inaccurate results.

-

Why an ionic strength adjuster? Activity coefficients are dependent on ionic strength. Keeping it constant ensures that the measured pH changes are solely due to the protonation of the analyte.

-

Trustworthiness: The protocol's validity is confirmed by the sharpness of the inflection points on the titration curve and by titrating a known standard (e.g., imidazole) to verify the system's accuracy.

Lipophilicity and Membrane Permeability: logP Determination

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol and water. The logarithm of this value, logP, is a key indicator of lipophilicity ("greasiness"). Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. A balanced logP (typically between 1 and 3 for oral drugs) is often required for passive diffusion across cell membranes.

Theoretical Underpinnings

The logP value is defined as: logP = log₁₀([Compound]octanol / [Compound]water) A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6][7] Since this compound can be ionized, it is crucial to measure its logP at a pH where the compound is in its neutral, un-ionized form. The measurement of the partition coefficient at various pH values gives the distribution coefficient, logD.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a foundational technique for logP measurement, officially recognized by organizations like the OECD.[8]

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to determine logD, or a higher pH buffer to ensure neutrality for logP). Pre-saturate this buffer with octan-1-ol. Similarly, pre-saturate octan-1-ol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separation funnel, combine equal volumes of the pre-saturated octan-1-ol and the compound-containing aqueous phase (e.g., 10 mL of each).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, which may require several hours or gentle centrifugation.

-

Concentration Measurement: Carefully separate the two phases. Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be prepared for quantification.

-

Calculation: Use the measured concentrations to calculate P and then logP. The experiment should be repeated at least three times to ensure reproducibility.

Causal Logic and Self-Validation

-

Why pre-saturate the solvents? Octanol has some solubility in water and vice-versa. Pre-saturation ensures that the solvent volumes do not change during partitioning, which would alter the concentration and lead to an incorrect logP value.

-

Why use HPLC-UV for quantification? This technique provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low levels, and can separate the analyte from potential impurities.[10]

-

Trustworthiness: The method is validated by running a standard compound with a well-established logP value (e.g., caffeine) in parallel. The recovery (sum of the compound in both phases) should also be calculated to ensure no material was lost during the experiment.

Synthesis and Purity: The Foundation of Accurate Data

The accuracy of any physicochemical measurement is contingent upon the purity of the sample. Impurities can buffer pH, alter solubility, and interfere with analytical measurements.

Synthesis Route

A common synthetic route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with ethylenediamine.[4]

-

Reaction: 2-Chloropyrimidine is reacted with an excess of ethylenediamine in a suitable solvent such as methanol. A non-nucleophilic base like triethylamine (TEA) is often added to scavenge the HCl byproduct. The reaction is typically heated to reflux for several hours.

-

Workup and Purification: After the reaction, the solvent is removed, and the residue is worked up (e.g., with an aqueous solution of Na₂CO₃) and extracted with an organic solvent like dichloromethane.[4] The final product is purified using column chromatography on silica gel.

Purity Assessment Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity of the final compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV detector.

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA), and Solvent B: Acetonitrile with 0.1% TFA.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the initial mobile phase composition.

-

Analysis: Inject the sample and run a gradient program (e.g., 5% to 95% Solvent B over 20 minutes). The detector monitors the absorbance at a relevant wavelength (e.g., the λmax of the pyrimidine ring).

-

Purity Calculation: The purity is determined by the area-under-the-curve (AUC) of the main product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity should exceed 95%.

Implications for Drug Development

Understanding the interplay between these fundamental properties is crucial for predicting a compound's behavior in a biological system.

-

Absorption: For oral administration, the compound must dissolve in the gastrointestinal fluid and then permeate the gut wall. Solubility (governed by pKa and crystal structure) and membrane permeability (governed by logP and pKa) are the two pillars of absorption. The multiple basic centers of this compound suggest its solubility will be highly pH-dependent.

-

Distribution: Once absorbed, the compound's distribution is influenced by its binding to plasma proteins (often related to lipophilicity) and its ability to cross into different tissues. A high logP might lead to accumulation in fatty tissues, whereas a low logP might confine it to the bloodstream.

-

Metabolism & Excretion: The compound's structure is susceptible to metabolism by cytochrome P450 enzymes. Its polarity, dictated by the interplay of pKa and logP, will determine its rate of renal excretion.

Conclusion

This compound is more than a simple chemical structure; it is a molecule defined by a unique set of physicochemical properties. Its utility in drug discovery and development can only be unlocked through a rigorous, quantitative understanding of its ionization behavior (pKa) and lipophilicity (logP). The experimental frameworks provided in this guide are designed to establish this foundation of knowledge, ensuring that subsequent research is built upon accurate, reliable, and reproducible data. By embracing this detail-oriented approach, researchers can more effectively predict and optimize the journey of this versatile scaffold from a laboratory reagent to a potential therapeutic agent.

References

-

American Elements. N1-(Pyridin-2-yl)ethane-1,2-diamine | CAS 74764-17-3. Available at: [Link]

-

Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Myers, S. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

PubChem. N

1-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428. Available at: [Link] -

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Chemistry LibreTexts. (2023-05-07). 2.8: pH measurement and determination of pKa value. Available at: [Link]

-

MDPI. (2024-07-30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available at: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]

-

J-Stage. (2017-12-10). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro- 2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Available at: [Link]

-

Agilent. Amines Analysis of diamines in water. Available at: [Link]

-

PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338. Available at: [Link]

-

PubChem. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine. Available at: [Link]

-

ResearchGate. (2025-08-07). Synthesis and Characterization of Aliphatic Diamine Sulphonate. Available at: [Link]

-

Aladdin. N1-(Pyrimidin-2-yl)ethane-1,2-diamine. Available at: [Link]

-

Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]

-

ResearchGate. (2025-08-10). 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine. Available at: [Link]

Sources

- 1. This compound , 95% , 137583-05-2 - CookeChem [cookechem.com]

- 2. 137583-05-2|this compound|BLD Pharm [bldpharm.com]

- 3. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. pennwest.edu [pennwest.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyrimidine Scaffold and the Potential of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

An In-Depth Technical Guide to the Putative Mechanisms of Action of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of life.[1][2] This inherent biological relevance makes pyrimidine and its derivatives a "privileged structure" for therapeutic design, as they are readily recognized by biological systems.[1] this compound, a molecule featuring this core pyrimidine ring linked to an ethylenediamine moiety, represents a promising, yet underexplored, chemical entity. While a definitive mechanism of action has not been fully elucidated for this specific compound, the extensive research into its analogs provides a strong foundation for postulating and investigating its potential biological activities.

This guide synthesizes the current understanding of related pyrimidine derivatives to propose potential mechanisms of action for this compound. It further outlines a comprehensive, field-proven experimental framework for researchers, scientists, and drug development professionals to systematically investigate these hypotheses, transforming this molecule from a compound of interest into a lead candidate with a well-defined pharmacological profile.

Part 1: The Landscape of Biological Activities for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the development of a multitude of derivatives with a broad spectrum of pharmacological effects.[3][4] Understanding these activities is crucial for forming hypotheses about the mechanism of action of this compound.

Table 1: Summary of Investigated Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description | Examples of Pyrimidine Derivatives | Potential Relevance to this compound |

| Anticancer/Cytotoxic | Inhibition of cancer cell proliferation and induction of apoptosis through various mechanisms.[5][6] | 5-Fluorouracil (Antimetabolite), Imatinib (Kinase Inhibitor) | The pyrimidine core could target key enzymes or pathways involved in cell cycle and survival.[6] |

| Antimicrobial | Inhibition of bacterial or fungal growth.[1][7] | Trimethoprim (DHFR Inhibitor), Flucytosine (Antifungal) | The diamine side chain could facilitate cell wall disruption or interaction with microbial enzymes.[7][8] |

| Anti-inflammatory | Modulation of inflammatory pathways. | N-methyl-N-pyrimidin-2-yl glycines | Potential to inhibit enzymes like COX or modulate cytokine signaling. |

| Quorum Sensing (QS) Inhibition | Disruption of bacterial cell-to-cell communication, leading to reduced virulence and biofilm formation.[9][10] | N-(Pyrimidin-2-yl)alkyl/arylamide derivatives | The structure may act as an antagonist to AHL or peptide-based signaling molecules.[9][11] |

| Antiviral | Inhibition of viral replication.[1] | Zidovudine (AZT) | Could act as a nucleoside analog inhibitor of viral polymerases. |

Part 2: Postulated Mechanisms of Action for this compound

Based on the established activities of its chemical relatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Antimetabolite Activity via Nucleic Acid Synthesis Interference

Pyrimidine analogs are classic antimetabolites that disrupt the synthesis of nucleic acids, thereby inducing cytotoxicity, particularly in rapidly dividing cells like cancer cells or microbes.[12][13]

-

Causality: The structural similarity of the pyrimidine core to endogenous nucleobases could allow this compound or its metabolites to compete with and inhibit enzymes essential for nucleotide biosynthesis, such as thymidylate synthase or dihydrofolate reductase (DHFR).[7] This would lead to a depletion of the nucleotide pool required for DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Key Signaling Pathways (e.g., Protein Kinases)

A significant number of modern therapeutics containing the pyrimidine scaffold are protein kinase inhibitors.[5][6]

-

Causality: The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds within the ATP-binding pocket of protein kinases. This compound could potentially act as a scaffold to orient functional groups in a way that allows for potent and selective inhibition of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR) or a serine/threonine kinase like PIM-1, disrupting downstream signaling pathways crucial for cell proliferation and survival.[6]

Disruption of Bacterial Quorum Sensing

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation.[9][14] Inhibiting QS is an attractive anti-infective strategy that may not exert the same selective pressure as traditional bactericidal antibiotics.[15]

-

Causality: Many QS systems in Gram-negative bacteria rely on N-acyl-homoserine lactone (AHL) signal molecules. This compound may act as a structural mimic of AHLs, competitively binding to the receptor protein (e.g., LuxR-type receptors) without activating it. This antagonism would block the signaling cascade, preventing the expression of virulence factors and biofilm formation.[9][11]

Caption: Postulated mechanisms of action for this compound.

Part 3: Experimental Workflows for Mechanism of Action Elucidation

To systematically validate or refute the postulated mechanisms, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad phenotypic screening to specific target engagement assays.

Workflow 1: Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the biological context in which the compound is active.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line to determine cytotoxic potency and selectivity.

-

Trustworthiness: This protocol is self-validating through the inclusion of both positive and vehicle controls, ensuring that the observed effects are due to the compound. The use of multiple cell lines, including a non-cancerous one, provides an initial assessment of the therapeutic window.

Workflow 2: Target Class Identification

Based on the results of the phenotypic screen, subsequent experiments can be designed to narrow down the potential mechanism.

Caption: Tiered experimental workflow for MoA elucidation.

Protocol: Quorum Sensing Inhibition Assay

This protocol uses a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system.[9]

-

Strain Preparation: Grow C. violaceum CV026 overnight in LB broth. Dilute the culture to an OD₆₀₀ of 0.1.

-

Assay Setup: In a 96-well plate, add the diluted bacterial culture. Add this compound at various concentrations. Add a constant, sub-maximal concentration of the AHL signal molecule (e.g., C6-HSL) to induce violacein production.

-

Incubation: Incubate the plate at 30°C for 16-24 hours with shaking.

-

Quantification: Measure bacterial growth by reading the OD₇₂₀. Lyse the cells with SDS and quantify the violacein pigment by measuring absorbance at 577 nm.

-

Analysis: Calculate the specific production of violacein (OD₅₇₇ / OD₇₂₀). A dose-dependent decrease indicates QS inhibition.[9]

-

Causality Explained: This assay directly tests the hypothesis that the compound interferes with QS signaling. By providing an exogenous AHL signal, we can specifically assess if the compound blocks the reception of this signal, distinguishing it from effects on bacterial growth or pigment synthesis itself.

Workflow 3: Specific Target Engagement and Validation

Once a putative target class is identified, direct engagement must be confirmed.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of this compound.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions by Western blot using an antibody against the putative target protein (e.g., DHFR, PIM-1 kinase).

-

Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a shift in the melting curve to higher temperatures indicates that the compound has bound to and stabilized the target protein.

-

Authoritative Grounding: This method provides direct evidence of target engagement within the complex milieu of the cell, offering a higher degree of confidence than purely biochemical assays.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, its chemical structure, rooted in the pharmacologically privileged pyrimidine scaffold, suggests several compelling avenues for investigation. By employing a systematic and hypothesis-driven experimental approach, from broad phenotypic screening to direct target engagement assays, researchers can effectively elucidate its biological function. The protocols and frameworks provided in this guide offer a robust pathway to not only define the compound's mechanism but also to unlock its full therapeutic potential.

References

- BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.

-

Wagle, S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 336–347. [Link]

-

Bhardwaj, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

García-Contreras, R., et al. (2020). N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies. Molecules, 25(24), 5957. [Link]

-

Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

- Abdel-Rahman, A. A.-H. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences.

- BenchChem. (2025).

-

Ortiz-García, M., et al. (2021). N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies. Organic and Medicinal Chemistry International Journal. [Link]

-

Zhuang, Z., & Ma, Y. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]

-

Galmarini, C. M., et al. (2002). Pyrimidine Nucleoside Analogs in Cancer Treatment. PubMed. [Link]

-

Roy, V., et al. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. PMC - NIH. [Link]

-

Tang, P., et al. (2023). Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Peters, G. J. (2000). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Taylor & Francis Online. [Link]

- LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73-111.

-

Al-Salahi, R., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies [ouci.dntb.gov.ua]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine derivatives

An In-Depth Technical Guide to the Biological Activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound derivatives, a class of compounds demonstrating significant potential in contemporary drug discovery. We will delve into their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its biological relevance is profound.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutic agents.[2] The chemical versatility of the pyrimidine core, with its multiple reactive sites, allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

Consequently, pyrimidine-based compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Marketed drugs such as the anti-HIV agent Stavudine and the anticancer drug Gemcitabine feature a pyrimidine core, underscoring its therapeutic significance.[1]

This guide focuses on a specific, highly promising subclass: This compound derivatives . This scaffold combines the privileged pyrimidine ring with a flexible ethylenediamine linker.[5] This unique architecture creates a bidentate ligand capable of forming stable complexes with biological targets and provides a vector for introducing diverse chemical functionalities, making it an exceptionally valuable scaffold for designing novel, targeted therapeutics.[5][6]

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is accessible through several established organic chemistry pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A primary and efficient method involves the direct reaction of a halo-pyrimidine, typically 2-chloropyrimidine, with an excess of ethylenediamine or its derivatives. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack by the primary amine of the diamine at the C2 position, displacing the chloride leaving group.

General Protocol: Synthesis via SNAr

-

Reactant Preparation: Dissolve 2-chloropyrimidine (1 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: Add an excess of the desired diamine (e.g., N-Boc-protected ethylenediamine, 2-3 eq) to the solution. The excess diamine helps to minimize the formation of undesired bis-substituted products.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1-1.5 eq), to neutralize the HCl generated during the reaction.[7]

-

Reaction Condition: Stir the mixture at reflux for several hours (typically 18-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is then diluted with an aqueous solution (e.g., Na2CO3) and extracted with an organic solvent like dichloromethane (CH2Cl2).[7] The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N1-(pyrimidin-2-yl)diamine derivative.

Reductive Amination

Reductive amination offers a versatile route to introduce further diversity. This method involves reacting an aldehyde or ketone with the primary amine of a pre-formed amino-pyrimidine scaffold, followed by the reduction of the resulting imine intermediate with an agent like sodium borohydride (NaBH4).[5] This pathway is particularly useful for adding a wide range of substituents to the terminal nitrogen of the diamine chain.[7]

Caption: Generalized workflow for the synthesis of target derivatives.

The Spectrum of Biological Activities

The this compound scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-documented antimicrobial agents.[1][3] The structural similarity of the pyrimidine ring to the purine and pyrimidine bases of nucleic acids allows these compounds to interfere with essential microbial processes. Several amino derivatives of pyrimidine have demonstrated potent antibacterial and antifungal activity.[2][3]

The mechanism of action for some pyrimidine-based antibacterials involves the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[3] Derivatives of the this compound class can be rationally designed to enhance these interactions. For instance, modifying the terminal amine with bulky or electronegative groups can significantly influence their antimicrobial potency and spectrum.[8]

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Thienopyrimidine Derivatives | E. coli | 1.0 | [2] |

| Thienopyrimidine Derivatives | P. aeruginosa | 1.0 | [2] |

| Fused Pyrimidine Analogs | S. aureus | Active | [1] |

| Fused Pyrimidine Analogs | B. subtilis | Active | [3] |

Table 1: Representative antimicrobial activities of pyrimidine derivatives.

Anticancer Activity

The development of novel anticancer agents is a critical area of research where pyrimidine derivatives have made a substantial impact.[9] Their ability to act as kinase inhibitors or to disrupt DNA synthesis makes them potent antiproliferative agents.[10]

Derivatives of this compound are structurally analogous to known kinase inhibitors, suggesting they may target signaling pathways crucial for cancer cell proliferation and survival.[10] Studies have shown that various pyrimidine derivatives exhibit significant in vitro antitumor activity against a broad panel of human tumor cell lines, including leukemia, lung, colon, and breast cancer.[9][11] Some compounds have demonstrated high selectivity, particularly against leukemia cell lines.[9]

| Compound Class | Cell Line | Activity (log10 GI50) | Reference |

| Pyridine-fused Pyrimidines | Leukemia Panel | -4.7 | [9] |

| Thienopyridine Derivatives | HepG-2 (Liver) | Low µM | [11] |

| Thienopyridine Derivatives | HCT-116 (Colon) | Low µM | [11] |

| Pyrimidine-2(1H)-thiones | MCF-7 (Breast) | Dose-dependent | [12] |

Table 2: Antiproliferative activity of selected pyrimidine derivatives.

Caption: Simplified pathway showing kinase inhibition by pyrimidine derivatives.

Antiviral Activity

The threat of viral infections necessitates the continuous discovery of new antiviral agents.[13][14] Pyrimidine-containing compounds have been extensively investigated and patented for their potent activity against a wide array of viruses, including influenza, HIV, hepatitis B and C (HCV), and human coronaviruses.[13][14][15]

The mechanism often involves the inhibition of viral enzymes essential for replication. The this compound scaffold allows for the introduction of side chains that can mimic natural substrates or bind to allosteric sites on viral polymerases or proteases. For example, recent studies on pyrimido[4,5-d]pyrimidines, a closely related scaffold, revealed remarkable efficacy against human coronavirus 229E (HCoV-229E).[10] The introduction of specific groups, such as cyclobutyl or cyclopentyl moieties, has been shown to dramatically improve antiviral potency against influenza viruses.[16]

| Compound Class | Virus | Activity (EC50, µM) | Selectivity Index (SI) | Reference |

| 2-amino-pyrimidine derivative | Influenza A | 0.01 - 0.1 | >500 | [16] |

| 2-amino-pyrimidine derivative | Influenza B | 0.01 - 0.1 | >500 | [16] |

| Pyrimido[4,5-d]pyrimidine | HCoV-229E | Potent Activity | Not specified | [10] |

Table 3: Antiviral efficacy of representative pyrimidine derivatives.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following are standard, self-validating protocols for assessing the biological activities described above.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO2 at 37°C.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting viability against the logarithm of the compound concentration.

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound framework represents a highly adaptable and promising scaffold in the landscape of modern drug discovery. The synthetic accessibility of these derivatives, combined with their demonstrated broad-spectrum biological activities—spanning antimicrobial, anticancer, and antiviral applications—positions them as prime candidates for further development.

Future research should focus on expanding the chemical diversity around this core, exploring novel substitutions on both the pyrimidine ring and the diamine linker to optimize potency and selectivity. Deeper mechanistic studies are required to elucidate the specific molecular targets and pathways for the most active compounds. Ultimately, translating the promising in vitro results into in vivo efficacy and favorable safety profiles will be the critical next step in realizing the full therapeutic potential of this remarkable class of molecules.

References

- Review on Antimicrobial Activity of Pyrimidine. Google Search.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed.

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

- Synthesis and antibacterial properties of pyrimidine derivatives - PubMed.

- Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- Antiviral activity of pyrimidine containing compounds: P

- N1-(Pyridin-2-yl)ethane-1,2-diamine - Smolecule. Smolecule.

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.

- Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed.

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed.

- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S..

- Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH.

Sources

- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-(Pyrimidin-2-YL)ethane-1,2-diamine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

N1-(Pyrimidin-2-YL)ethane-1,2-diamine is a heterocyclic organic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1][2] This unique structural arrangement, possessing both a hydrogen bond acceptor (pyrimidine ring) and two nucleophilic amine groups, establishes it as a versatile and highly valuable building block in the field of medicinal chemistry. Its ability to serve as a scaffold for the synthesis of more complex molecules has positioned it as a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This guide provides an in-depth review of its synthesis, applications, and the biological significance of its derivatives.

Chemical Structure and Properties:

Synthesis and Workflow

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2-chloropyrimidine and an excess of ethylenediamine.

Rationale: The use of a significant excess of ethylenediamine is crucial to minimize the formation of the undesired bis-substituted product, where both amino groups of a single ethylenediamine molecule react with two 2-chloropyrimidine molecules. The excess diamine also serves as a basic medium to neutralize the hydrochloric acid generated during the reaction.

Materials:

-

2-Chloropyrimidine

-

Ethylenediamine

-

Methanol (or another suitable solvent)

-

Triethylamine (optional, as a non-nucleophilic base)

-

Saturated aqueous sodium carbonate (Na2CO3) solution

-

Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a solution of N-Boc-1,5-diaminopentane or N-Boc-1,6-diaminohexane in methanol, add triethylamine and 2-chloropyrimidine.[3]

-

Reaction Conditions: Stir the reaction mixture at reflux for several hours (typically 12-24 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

-

Extraction: Dilute the residue with a saturated aqueous solution of Na2CO3 and extract with an organic solvent such as CH2Cl2 or EtOAc.[3]

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[3]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile scaffold for the synthesis of pharmacologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the diamine side chain provides a convenient handle for further chemical modifications.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and immunology.[4][5] The 2-aminopyrimidine core is a privileged structure that can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases.

Janus Kinases (JAKs): Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several studies have focused on the design and synthesis of pyrimidine-4,6-diamine derivatives as selective JAK inhibitors.[4] For instance, a study reported a derivative, compound 11e, which exhibited an IC50 of 2.1 nM against JAK3 and demonstrated high selectivity over other JAK family members.[4] The design of these inhibitors often involves modifying the diamine moiety to interact with specific residues within the kinase domain, such as the unique Cys909 residue in JAK3.[4]

Cyclin-Dependent Kinases (CDKs): Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be conceptually derived from the this compound template, has been explored for the development of potent and selective CDK2 inhibitors.[6] One such derivative, compound 15, was identified as a potent CDK2 inhibitor with a Ki of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines.[6]

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is associated with tumorigenesis. A series of novel PLK4 inhibitors with an aminopyrimidine core have been developed, with compound 8h showing a high inhibitory activity with an IC50 of 0.0067 µM.[7] This compound also demonstrated excellent anti-proliferative activity against breast cancer cells.[7]

Biological Activity of Representative Derivatives

| Compound Class | Target Kinase | IC50 / Ki | Cellular Activity | Reference |

| Pyrimidine-4,6-diamine derivative (11e) | JAK3 | 2.1 nM (IC50) | Moderate inhibition of IL-2-stimulated T cell proliferation | [4] |

| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative (13ac) | JAK2 | 3 nM (IC50) | Potent inhibition of SET-2 and Ba/F3V617F cells | [5] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | CDK2 | 0.005 µM (Ki) | Sub-micromolar antiproliferative activity against 13 cancer cell lines | [6] |

| Aminopyrimidine derivative (8h) | PLK4 | 0.0067 µM (IC50) | Excellent antiproliferative activity against breast cancer cells | [7] |

Illustrative Signaling Pathway: JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary target for many of the inhibitors derived from the this compound scaffold.

Sources

- 1. This compound , 95% , 137583-05-2 - CookeChem [cookechem.com]

- 2. 137583-05-2|this compound|BLD Pharm [bldpharm.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS: 137583-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a distinct chemical entity identified by CAS number 137583-05-2, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its potential applications, particularly in drug discovery. The structural motif of a pyrimidine ring linked to an ethylenediamine moiety suggests a versatile scaffold for the development of novel therapeutic agents and functional materials. This document serves as an essential resource for researchers aiming to harness the potential of this compound in their scientific endeavors.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrimidine ring bonded to an ethylenediamine functional group. This unique combination of a nitrogen-rich aromatic system and a flexible diamine chain imparts specific chemical characteristics that are valuable for various applications.

| Property | Value | Source(s) |

| CAS Number | 137583-05-2 | [1] |

| Molecular Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Canonical SMILES | C1=CN=C(N=C1)NCCN | Inferred from structure |

| Purity (Typical) | ≥95% | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction, followed by a deprotection step. This method is adapted from established procedures for the synthesis of homologous N1-(pyrimidin-2-yl)alkane-1,n-diamines.[2] The core principle involves the reaction of 2-chloropyrimidine with a mono-protected ethylenediamine, which allows for selective monosubstitution on the pyrimidine ring.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of tert-butyl (2-((pyrimidin-2-yl)amino)ethyl)carbamate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-ethylenediamine (1 equivalent) in methanol (MeOH).

-

Addition of Reagents: To this solution, add triethylamine (TEA, 1 equivalent) followed by 2-chloropyrimidine (1 equivalent). The use of an excess of the diamine can also favor the formation of the mono-substituted product.[2]

-

Reaction Conditions: Stir the reaction mixture at reflux for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dilute the residue with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extract with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound (Final Product)

-

Deprotection Setup: Dissolve the purified intermediate from Part A (1 equivalent) in dry dichloromethane (CH₂Cl₂).

-

Addition of Deprotecting Agent: Add trifluoroacetic acid (TFA, 20 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for approximately 3.5 hours.

-

Finalization: Following the completion of the deprotection, the final product, this compound, can be isolated and purified.

Potential Applications in Drug Discovery and Beyond

The structural features of this compound make it a compelling candidate for various applications, particularly in the field of medicinal chemistry. The pyrimidine core is a well-established privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3]

Scaffold for Biologically Active Molecules

The 2-aminopyrimidine moiety is a cornerstone in the design of a wide array of therapeutic agents.[4] Derivatives have shown diverse biological activities, including:

-

Anticancer Agents: The pyrimidine ring is a key component of many anticancer drugs.[5]

-

Antimicrobial and Antiviral Compounds: The nitrogen-rich nature of the pyrimidine ring lends itself to interactions with biological targets in pathogens.[4]

-

Enzyme Inhibitors: Specifically, pyrimidine and pyridine diamine derivatives have been investigated as cholinesterase inhibitors for potential use in neurodegenerative diseases.[2] The presence of two adjacent nitrogen atoms in the 2-aminopyrimidine structure can also confer chelating activity.[6]

-

β-Glucuronidase Inhibitors: 2-aminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions.[7]

The ethylenediamine side chain provides a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Ligand in Coordination Chemistry

By analogy to its pyridine counterpart, N1-(Pyridin-2-yl)ethane-1,2-diamine, the pyrimidinyl diamine can act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This property can be exploited in the development of:

-

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): These materials have applications in gas storage, separation, and catalysis.[8]

-

Fluorescent Probes: The molecular structure can be engineered to create sensors for specific analytes.[8]

Analytical Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the ethylenediamine chain, and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the carbon atoms of the pyrimidine ring and the ethylenediamine backbone.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine groups and C=N and C=C stretching of the pyrimidine ring.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a molecule with considerable untapped potential. Its straightforward synthesis, combined with the proven biological and material science applications of the 2-aminopyrimidine scaffold, makes it an attractive building block for innovation. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and applications of this promising compound, paving the way for new discoveries in drug development and materials science.

References

-

PubChem. N

1-(Pyridin-2-yl)ethane-1,2-diamine. Available from: [Link] -

ResearchGate. Synthesis of 2-chloropyrimidine derivatives (50–54). Available from: [Link]

-

ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. Available from: [Link]

-

AMERICAN ELEMENTS. N1-(Pyridin-2-yl)ethane-1,2-diamine. Available from: [Link]

- Google Patents. 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

-

Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V.N., De Vita, D., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS CHEMICAL NEUROSCIENCE, 12(21), 4090-4112. Available from: [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Available from: [Link]

-

Aladdin. N1-(Pyrimidin-2-yl)ethane-1,2-diamine. Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

-

ResearchGate. {N,N′-Bis[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′,N′′′}bis(trifluoromethanesulfanato-κO)copper(II). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-diamines. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. Available from: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available from: [Link]

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

-

PubChem. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Available from: [Link]

- Google Patents. N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing a sulfone group.

Sources

- 1. This compound , 95% , 137583-05-2 - CookeChem [cookechem.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

Whitepaper: A Multi-Pronged Strategy for Unveiling the Therapeutic Targets of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Executive Summary

The discovery of a bioactive small molecule is merely the first step in a long and complex drug development journey. While phenotypic screens can reveal a compound's potential, true progress is contingent upon identifying its molecular target(s). This deconvolution is critical for understanding the mechanism of action, optimizing for potency and selectivity, and anticipating potential toxicities.[1] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of therapeutic targets for N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a compound built upon a 2-aminopyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases.[2][3] Our strategy integrates computational prediction with robust experimental validation, providing a clear, actionable workflow for researchers aiming to translate a promising chemical entity into a viable therapeutic candidate.

The Rationale: Why Target Identification is Non-Negotiable

This compound, while structurally defined[4][5][6], represents an "orphan compound" in that its specific biological targets are not well-documented in public literature.[7] The 2-aminopyrimidine core, however, is a well-trodden path in oncology and immunology, forming the backbone of numerous FDA-approved kinase inhibitors.[3][8] This structural precedent strongly suggests that the primary targets of our compound may reside within the human kinome.

The imperative to identify these targets is threefold:

-

Mechanistic Clarity: To understand how the compound exerts its biological effect.

-

Lead Optimization: Knowledge of the target's binding pocket allows for rational, structure-based design to improve affinity and selectivity.

-

Safety and Toxicology: Identifying "off-targets" is crucial for predicting and mitigating adverse effects long before clinical trials.[9]

Our approach is designed as a funnel, beginning with broad, computationally-driven hypotheses and progressively narrowing the field to a small number of high-confidence, validated targets.

Phase 1: In Silico Target Prediction — Generating Testable Hypotheses

The initial phase of target discovery leverages computational power to mine vast biological and chemical databases, offering a time- and cost-effective strategy to generate initial hypotheses.[10][11][12][13] This avoids the resource-intensive nature of purely experimental screening against the entire proteome.

Ligand-Based Similarity Searching

This method operates on the principle that structurally similar molecules often share similar biological targets.[11] We will use the structure of this compound as a query to search chemogenomic databases like ChEMBL and PubChem.

-

Rationale: The 2-aminopyrimidine core is a known hinge-binding motif for many protein kinases.[8] This search will likely identify known kinase inhibitors with high structural similarity, providing an immediate, rank-ordered list of candidate kinase families (e.g., EGFR, VEGFR, BTK) to investigate.[2][14]

-

Tools: TargetHunter, SwissTargetPrediction, ChEMBL.[11]

Structure-Based Reverse Docking

In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens our single compound against a large library of protein crystal structures.[13]

-

Rationale: This unbiased approach can identify potential targets beyond the kinome. By calculating binding energies across hundreds or thousands of protein structures, we can flag unexpected binders that would be missed by similarity searching alone. This is crucial for identifying novel mechanisms or potential off-target liabilities.

-

Process: The 3D conformer of this compound is computationally docked into the binding sites of a protein library, and interactions are scored based on predicted binding affinity.

The outputs from these computational methods provide not a definitive answer, but a focused list of high-probability candidate targets for subsequent experimental validation.

Caption: In Silico Target Identification Workflow.

Phase 2: Experimental Target Identification & Engagement

With a list of putative targets, we transition to the laboratory to empirically test these predictions and discover novel interactors. We will employ a combination of hypothesis-driven and unbiased screening methods.

Hypothesis-Driven: Kinome Profiling

Given the strong structural rationale, the most logical first step is to assess the compound's activity across the human kinome.[15] Kinase profiling services provide rapid and comprehensive data on inhibitor selectivity.[16][17]

-

Rationale: This experiment directly tests the primary hypothesis generated from in silico analysis. It provides a selectivity profile, distinguishing between potent primary targets and weaker off-targets, which is invaluable for guiding future optimization.[18]

-

Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (typically >300). The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

| Kinase Target | Family | % Inhibition @ 1 µM | Classification |

| EGFR | Tyrosine Kinase | 98% | Potent Hit |

| VEGFR2 | Tyrosine Kinase | 95% | Potent Hit |

| SRC | Tyrosine Kinase | 85% | Strong Hit |

| BTK | Tyrosine Kinase | 45% | Moderate Hit |

| CDK2 | Ser/Thr Kinase | 15% | Weak/No Hit |

| ROCK1 | Ser/Thr Kinase | 8% | Weak/No Hit |

This table contains hypothetical data for illustrative purposes.

Unbiased Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify targets without preconceived bias, we use an affinity-based proteomics approach.[1] This technique isolates proteins from a complex cellular lysate that physically bind to our compound.[19][20]

-

Rationale: AC-MS is a powerful discovery tool that is not limited to a specific protein class.[21] It can confirm predicted targets and, more importantly, uncover entirely novel binding partners that may explain the compound's phenotype.

-

Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to activated sepharose beads. A control is prepared using beads with no ligand.

-

Lysate Preparation: Culture and harvest cells (e.g., a relevant cancer cell line) and prepare a native cell lysate using a non-denaturing lysis buffer.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads, allowing proteins to bind.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute bound proteins from the beads using a competitive binder, a denaturing solution (e.g., SDS-PAGE sample buffer), or by changing pH.

-

Analysis: Separate the eluted proteins by SDS-PAGE, excise protein bands, and identify them using tryptic digestion followed by LC-MS/MS analysis. Compare hits from the compound beads to the control beads to identify specific binders.

Sources

- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 4. N1-(Pyrimidin-2-yl)ethane-1,2-diamine | Aladdin [en.odoo.aladdin-e.com]

- 5. This compound , 95% , 137583-05-2 - CookeChem [cookechem.com]

- 6. 137583-05-2|this compound|BLD Pharm [bldpharm.com]

- 7. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assayquant.com [assayquant.com]

- 17. kinaselogistics.com [kinaselogistics.com]

- 18. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]

- 21. brjac.com.br [brjac.com.br]

The Architectural Nuances of N1-(Pyrimidin-2-YL)ethane-1,2-diamine: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, both natural and synthetic.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the machinery of life.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The strategic placement of substituents on the pyrimidine ring can profoundly influence the molecule's pharmacological profile, making the exploration of its structure-activity relationship (SAR) a critical endeavor in the quest for novel and effective drugs.[5]

This guide focuses on the nuanced SAR of a specific, yet highly promising scaffold: N1-(pyrimidin-2-yl)ethane-1,2-diamine. We will delve into the synthetic strategies employed to modify this core structure and analyze how these modifications impact its biological activity, with a particular emphasis on its role as an enzyme inhibitor.

The N1-(Pyrimidin-2-YL)alkane-1,n-diamine Scaffold as a Privileged Motif for Cholinesterase Inhibition

Recent research has highlighted the potential of N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives as potent inhibitors of cholinesterases, enzymes pivotal in the regulation of neurotransmission.[6][7] Dysregulation of cholinesterase activity is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. The general structure of these inhibitors consists of a 2-aminopyrimidine head, a flexible diaminoalkyl linker, and a terminal amino group that can be functionalized with various substituents. This modular design allows for systematic modifications to probe the SAR and optimize inhibitory potency and selectivity.

Synthetic Strategy: A Pathway to Structural Diversity

The synthesis of N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives is a multi-step process that allows for the introduction of diversity at key positions of the scaffold. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of N1-(pyrimidin-2-yl)alkane-1,n-diamine Derivatives [6]

-

Protection of the Diamine: To a solution of an appropriate N-Boc-diaminoalkane (e.g., N-Boc-1,5-diaminopentane or N-Boc-1,6-diaminohexane) in methanol, add triethylamine (TEA) and 2-chloropyrimidine.

-

Reaction: Stir the mixture at reflux for 20 hours.

-